An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorodiphenylamine
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorodiphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorodiphenylamine is an aromatic amine that has garnered significant interest in the field of drug discovery, primarily for its role as a calcium sensitizer (B1316253) for cardiac muscle.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and an exploration of its biological activity. The information is tailored for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound.
Core Physical and Chemical Properties
3-Chlorodiphenylamine presents as a pale yellow oil or liquid at room temperature.[2] Key physical and chemical data are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 101-17-7 | [2] |
| Molecular Formula | C₁₂H₁₀ClN | [2] |
| Molecular Weight | 203.67 g/mol | [3] |
| IUPAC Name | 3-Chloro-N-phenylaniline | |
| Synonyms | N-(3-Chlorophenyl)aniline, m-Chlorodiphenylamine | [3] |
| XLogP3 | 4.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 |
Table 2: Physical Properties
| Property | Value | Reference |
| Melting Point | 76 °C | |
| Boiling Point | 337.8 °C at 760 mmHg | |
| Density | 1.21 g/cm³ | |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly). | |
| Appearance | Pale yellow oil/liquid | [2] |
Spectroscopic Data and Analysis
Detailed spectroscopic analysis is crucial for the identification and characterization of 3-Chlorodiphenylamine.
Infrared (IR) Spectroscopy
The infrared spectrum of 3-Chlorodiphenylamine provides valuable information about its functional groups. The NIST WebBook provides a reference IR spectrum.[2][4] Key absorptions are expected for the N-H stretch of the secondary amine, C-H stretches and bends of the aromatic rings, C-N stretching, and C-Cl stretching. A detailed interpretation involves identifying these characteristic peaks to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8 to 7.4 ppm) corresponding to the protons on the two phenyl rings. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
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¹³C NMR: The spectrum will display signals for the twelve carbon atoms. The carbons attached to the chlorine and nitrogen atoms will be significantly influenced, and their chemical shifts can be predicted using empirical data and computational models. The aromatic carbons will appear in the range of approximately 115 to 150 ppm.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 3-Chlorodiphenylamine is available through the NIST WebBook.[2] The molecular ion peak ([M]⁺) would be expected at m/z 203, with a characteristic M+2 peak at m/z 205 due to the presence of the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of a chlorine atom, a hydrogen atom, and cleavage of the C-N bond, leading to characteristic fragment ions.
Experimental Protocols
Synthesis of 3-Chlorodiphenylamine via Ullmann Condensation
A common method for the synthesis of diarylamines is the Ullmann condensation. A general, though not fully detailed, procedure is described in the patent literature.[5] A more detailed laboratory-scale protocol would involve the following steps:
Materials:
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3-Chloroaniline
-
Iodobenzene
-
Copper(I) iodide (CuI) or other copper catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline, iodobenzene, the copper catalyst, and the base.
-
Add the solvent and heat the mixture to a temperature typically between 120-180 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction by adding water and extracting the product with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Biological Activity Assay: Calcium Sensitization of Cardiac Troponin C
The ability of 3-Chlorodiphenylamine to act as a calcium sensitizer can be evaluated using fluorescence spectroscopy.[1]
Materials:
-
Recombinant human cardiac troponin C (cTnC), troponin I (cTnI), and troponin T (cTnT)
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Fluorescent probe (e.g., 2-(4'-(iodoacetamido)anilino)naphthalene-6-sulfonic acid, IAANS)
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Buffer solutions
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Calcium chloride (CaCl₂) solution
-
3-Chlorodiphenylamine solution of known concentration
Procedure:
-
Label the cTnC with the fluorescent probe.
-
Reconstitute the troponin complex by mixing the labeled cTnC with cTnI and cTnT.
-
In a fluorometer cuvette, add the reconstituted troponin complex to a buffer solution.
-
Measure the baseline fluorescence.
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Add the 3-Chlorodiphenylamine solution to the cuvette and incubate.
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Titrate the solution with known concentrations of CaCl₂ and measure the fluorescence intensity at each step.
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Plot the change in fluorescence as a function of calcium concentration to determine the Ca²⁺ sensitivity (pCa₅₀). An increase in pCa₅₀ in the presence of 3-Chlorodiphenylamine indicates a calcium-sensitizing effect.
Reactivity and Stability
3-Chlorodiphenylamine, as an aromatic amine, is expected to undergo electrophilic aromatic substitution reactions on its phenyl rings. The chloro- and amino- groups will influence the position of substitution. The secondary amine nitrogen can also act as a nucleophile.
Information on the thermal and chemical stability is limited in the public domain. As with many aromatic amines, it is advisable to store 3-Chlorodiphenylamine in a cool, dark place and under an inert atmosphere to prevent degradation.
Conclusion
3-Chlorodiphenylamine is a compound of significant interest due to its biological activity as a cardiac calcium sensitizer. This guide has provided a comprehensive overview of its physical and chemical properties, along with insights into its synthesis and analysis. The detailed information and experimental outlines are intended to be a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and application of this promising molecule.
